1-benzyl-3-[(E)-2-(furan-2-yl)ethenyl]urea
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Overview
Description
1-Benzyl-3-[(E)-2-(furan-2-yl)ethenyl]urea is an organic compound with the molecular formula C14H14N2O2 It is characterized by the presence of a benzyl group, a furan ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-[(E)-2-(furan-2-yl)ethenyl]urea can be synthesized through a multi-step process involving the reaction of benzylamine with furan-2-carbaldehyde to form an intermediate Schiff base. This intermediate is then reacted with an isocyanate to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst use, is essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-[(E)-2-(furan-2-yl)ethenyl]urea undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The double bond in the ethenyl group can be reduced to form the corresponding alkane.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Furan-2,3-dione derivatives.
Reduction: 1-Benzyl-3-[(E)-2-(furan-2-yl)ethyl]urea.
Substitution: Benzyl-substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-Benzyl-3-[(E)-2-(furan-2-yl)ethenyl]urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-benzyl-3-[(E)-2-(furan-2-yl)ethenyl]urea involves its interaction with molecular targets, such as enzymes or receptors. The benzyl and furan groups may facilitate binding to hydrophobic pockets, while the urea moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
1-Benzyl-3-[(E)-2-(thiophen-2-yl)ethenyl]urea: Similar structure but with a thiophene ring instead of a furan ring.
1-Benzyl-3-[(E)-2-(pyridin-2-yl)ethenyl]urea: Contains a pyridine ring instead of a furan ring.
Uniqueness: 1-Benzyl-3-[(E)-2-(furan-2-yl)ethenyl]urea is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it distinct from similar compounds with different heterocyclic rings.
Properties
IUPAC Name |
1-benzyl-3-[(E)-2-(furan-2-yl)ethenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(15-9-8-13-7-4-10-18-13)16-11-12-5-2-1-3-6-12/h1-10H,11H2,(H2,15,16,17)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZQKSWQEZCYLD-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC=CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)N/C=C/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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